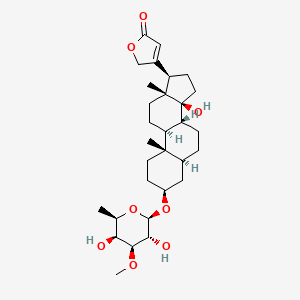

Uzarigenin digitaloside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19+,20-,21+,22-,24+,25-,26+,27+,28+,29-,30+/m1/s1 |

InChI Key |

VPUNMTHWNSJUOG-PSISMXLZSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Uzarigenin Digitaloside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, identification, and potential signaling pathways of Uzarigenin digitaloside (also known as Acoschimperoside N), a cardenolide glycoside of interest to researchers in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular mechanisms to facilitate further scientific inquiry.

Natural Source Identification

This compound, a cardiac glycoside, has been identified in several plant species, primarily within the Apocynaceae family. The principal confirmed and potential botanical sources are outlined below.

Primary Natural Sources:

-

Calotropis procera : Commonly known as the Sodom apple or milkweed, this plant is a well-documented source of the aglycone Uzarigenin. While direct quantification of the digitaloside is not extensively reported in publicly available literature, the presence of its precursor is significant.

-

Thevetia neriifolia : Also known as yellow oleander, this plant is reported to contain Acoschimperoside N, a synonym for this compound.

-

Nerium oleander : The common oleander is another plant species cited as containing Acoschimperoside N.

Cardiac glycosides are a broad class of compounds, and their presence has been noted in numerous other genera, including Digitalis, Convallaria, and Strophanthus. However, the specific identification of this compound in these plants is not as clearly established.

Quantitative Analysis

Quantitative data for this compound in its natural sources is limited. However, studies on its aglycone, Uzarigenin, in Calotropis procera provide valuable insights into its potential abundance. The following table summarizes the concentration of Uzarigenin under varying environmental conditions.

| Plant Source | Analyte | Condition | Concentration (% of total glycosides) |

| Calotropis procera | Uzarigenin | Dawn (irrigated) | Approximately 45% |

| Calotropis procera | Uzarigenin | Midday (irrigated) | Approximately 20% |

| Calotropis procera | Uzarigenin | Pre-dusk (irrigated) | Approximately 35% |

| Calotropis procera | Uzarigenin | Dawn (non-irrigated) | Approximately 30% |

| Calotropis procera | Uzarigenin | Midday (non-irrigated) | Approximately 25% |

| Calotropis procera | Uzarigenin | Pre-dusk (non-irrigated) | Approximately 40% |

Note: Data is adapted from studies on Uzarigenin accumulation and may not directly reflect the concentration of this compound.

Experimental Protocols

The following sections outline a general methodology for the extraction, isolation, and identification of this compound from plant material. This protocol is a composite based on established methods for cardiac glycoside analysis and may require optimization for specific plant matrices.

Extraction of Cardiac Glycosides

This workflow outlines the initial extraction of total cardiac glycosides from plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material (leaves, stems, or seeds) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 70% aqueous methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a viscous residue.

-

Defatting: Suspend the residue in water and partition it with n-hexane to remove non-polar compounds like fats and chlorophyll. Discard the n-hexane layer.

-

Final Extract: The resulting aqueous methanolic fraction contains the crude cardiac glycoside extract.

Isolation and Purification by Chromatography

Further isolation and purification of this compound can be achieved using chromatographic techniques.

Methodology:

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform (B151607) and methanol.

-

Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform:methanol (9:1 v/v). Visualize spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.

-

Pooling and Preparative HPLC: Pool the fractions showing a spot corresponding to a this compound standard. Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water.

Identification and Quantification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the definitive identification and quantification of this compound.

Instrumentation and Conditions:

-

System: HPLC with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for cardiac glycoside separation. A typical gradient might start with a lower concentration of acetonitrile, gradually increasing over the run.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample with that of a certified reference standard of this compound.

Signaling Pathways

Cardiac glycosides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This initial interaction triggers a cascade of downstream signaling events.

Mechanism of Action:

-

Inhibition of Na+/K+-ATPase: this compound binds to and inhibits the Na+/K+-ATPase pump.

-

Ionic Imbalance: This inhibition leads to an increase in intracellular sodium concentration, which in turn causes an increase in intracellular calcium levels via the Na+/Ca2+ exchanger.

-

Activation of Signaling Cascades: The binding of the cardiac glycoside to the Na+/K+-ATPase can also induce conformational changes that lead to the activation of intracellular signaling pathways independent of ion concentration changes. This includes the activation of Src kinase, which can transactivate the Epidermal Growth Factor Receptor (EGFR).

-

Downstream Effects: Activation of EGFR can subsequently trigger downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. These pathways are crucial regulators of various cellular processes, including cell growth, proliferation, and apoptosis.

This technical guide provides a foundational understanding of this compound for researchers. Further investigation is warranted to fully elucidate its quantitative distribution in nature and its specific molecular mechanisms of action.

The Biosynthesis of Uzarigenin Digitaloside: A Technical Guide for Researchers

Abstract

Uzarigenin (B199929) digitaloside, a cardenolide glycoside, holds significant interest within the pharmaceutical and scientific communities due to its potential therapeutic applications. Understanding its biosynthesis is paramount for harnessing its medicinal properties through biotechnological approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of uzarigenin digitaloside, from the precursor cholesterol to the final glycosylated product. It is intended for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and related natural products. This document summarizes key enzymatic steps, presents available quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Cardiac glycosides are a class of naturally occurring steroid-derived compounds known for their potent effects on cardiac muscle.[1] Uzarigenin is a cardenolide aglycone that, upon glycosylation with a digitalose (B1209599) sugar moiety, forms this compound. While the general outline of cardenolide biosynthesis is understood to originate from the steroid pathway, the specific enzymatic machinery and regulatory mechanisms governing the formation of this compound are still under active investigation. This guide aims to consolidate the existing literature to provide a detailed technical resource for researchers in this field.

The Biosynthetic Pathway of Uzarigenin Aglycone

The biosynthesis of the uzarigenin aglycone begins with cholesterol and proceeds through a series of enzymatic modifications. The initial steps, leading to the formation of progesterone (B1679170), are well-established in steroid metabolism.[2]

From Cholesterol to Progesterone

The conversion of cholesterol to pregnenolone (B344588) is a critical initial step. This is followed by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD), which converts pregnenolone to progesterone.[3]

Progesterone to Uzarigenin: The Cardenolide Branch

Following the formation of progesterone, the pathway diverges towards the synthesis of cardenolides. A key step is the stereospecific reduction of the Δ4-5 double bond of progesterone to form 5β-pregnane-3,20-dione, a reaction catalyzed by progesterone 5β-reductase (P5βR).[4] Subsequent hydroxylation, oxidation, and other modifications, likely catalyzed by a suite of enzymes including oxidoreductases, monooxygenases, hydroxylases, and transferases, lead to the formation of the uzarigenin aglycone. A study on Calotropis procera has identified several candidate genes involved in the uzarigenin pathway downstream of progesterone, including those encoding for a 5β-pregnane oxidoreductase, pregnane (B1235032) monooxygenase, steroid hydroxylase, melonyletransferase, and uzarigenin hydroxylase.[5]

Table 1: Key Enzymes in Uzarigenin Aglycone Biosynthesis and Their Functions

| Enzyme | Abbreviation | Function |

| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase | 3β-HSD | Converts pregnenolone to progesterone.[3] |

| Progesterone 5β-reductase | P5βR | Catalyzes the reduction of progesterone to 5β-pregnane-3,20-dione.[4] |

| 5β-pregnane oxidoreductase | OR | Putative role in modifications of the pregnane skeleton.[5] |

| Pregnane monooxygenase | MO | Putative role in hydroxylation reactions.[5] |

| Steroid hydroxylase | HOX | Putative role in hydroxylation of the steroid nucleus.[5] |

| Melonyletransferase | MAT | Putative role in transfer of a malonyl group.[5] |

| Uzarigenin hydroxylase | UHOX | Putative role in the final hydroxylation to form uzarigenin.[5] |

Diagram 1: Proposed Biosynthesis Pathway of Uzarigenin Aglycone

References

- 1. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tracking down the formation of cardenolides in plants [mpg.de]

- 3. Tapping the potential of Calotropis procera hairy roots for cardiac glycosides production and their identification using UHPLC/QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PR_Kunert [ice.mpg.de]

- 5. Calotropis procera accumulates Uzarigenin and Calotropagenin in response to environmental lighting and drought - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Chemical Synthesis of Uzarigenin Digitaloside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed chemical synthesis for uzarigenin (B199929) digitaloside. To the best of our knowledge, a complete total synthesis of this specific cardiac glycoside has not been published in peer-reviewed literature. Therefore, this guide is a compilation of established synthetic methodologies for the individual components—the uzarigenin aglycone and the digitalose (B1209599) sugar moiety—and a proposed strategy for their coupling based on analogous glycosylation reactions of 2-deoxy sugars. The experimental protocols provided are adapted from literature procedures for similar transformations and should be considered as starting points for optimization.

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring steroid derivatives with significant biological activity. These compounds are characterized by a steroidal aglycone linked to one or more sugar units. The synthesis of cardiac glycosides presents considerable challenges, primarily in the stereoselective formation of the glycosidic bond. This is particularly true for sugars like digitalose (a 2,6-dideoxy sugar), which lack a participating functional group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction. This guide provides a comprehensive overview of a proposed synthetic strategy to overcome these challenges and access this compound.

Proposed Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals two primary building blocks: the aglycone uzarigenin and the glycosyl donor, a protected and activated form of digitalose .

The proposed forward synthesis will therefore involve three main stages:

-

Synthesis of the Uzarigenin Aglycone: A semi-synthetic approach starting from a commercially available steroid.

-

Synthesis of a Protected Digitalose Glycosyl Donor: A multi-step synthesis starting from a readily available sugar precursor, such as D-galactose.

-

Stereoselective Glycosylation and Deprotection: The crucial coupling of the aglycone and the sugar, followed by the removal of protecting groups to yield the final product.

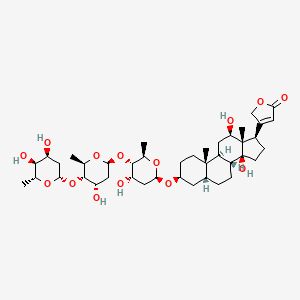

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aglycone: Uzarigenin

The synthesis of uzarigenin (3β,14-dihydroxy-5α,14β-card-20(22)-enolide) can be accomplished from the more readily available digitoxigenin (3β,14-dihydroxy-5β,14β-card-20(22)-enolide) through an epimerization of the A/B ring junction from cis (5β) to trans (5α). A reported method involves an oxidation-reduction sequence via the intermediate canarigenone.[1]

-

Oxidation to Canarigenone:

-

Digitoxigenin is dissolved in a suitable solvent mixture (e.g., pyridine-chloroform).

-

The solution is cooled to 0°C, and a solution of t-butyl hypochlorite (B82951) in carbon tetrachloride is added dropwise.

-

The reaction is stirred at low temperature until completion, monitored by TLC.

-

The reaction mixture is then treated with a dehydrohalogenating agent (e.g., potassium acetate (B1210297) in acetic acid) and heated to afford canarigenone (3-keto-4-ene).

-

The product is isolated by extraction and purified by chromatography.

-

-

Reduction to Uzarigenin:

-

Canarigenone is dissolved in a suitable solvent (e.g., tetrahydrofuran).

-

The solution is treated with a reducing agent such as lithium borohydride (B1222165) at room temperature. The use of this specific reagent has been shown to selectively produce the 5α-epimer, uzarigenin.

-

The reaction is quenched, and the product is isolated by extraction and purified by recrystallization or chromatography.

-

| Step | Transformation | Key Reagents | Reported Yield (Analogous) | Reference |

| 1 | Digitoxigenin → Canarigenone | t-Butyl hypochlorite, K-acetate | ~70-80% | [1] |

| 2 | Canarigenone → Uzarigenin | Lithium borohydride | ~60-70% | [1] |

Synthesis of the Protected Digitalose Glycosyl Donor

Digitalose is 6-deoxy-3-O-methyl-D-galactose. A plausible synthesis of a protected and activated digitalose donor, for example, a 2-deoxy-4-O-benzoyl-3-O-methyl-6-deoxy-D-galactopyranosyl bromide, can be envisioned starting from D-galactose. This multi-step process involves selective protection, deoxygenation at C-6 and C-2, and methylation at C-3.

Caption: Proposed synthetic workflow for an activated digitalose donor.

-

Protection of D-galactose: D-galactose is treated with acetone and a catalytic amount of acid to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

-

Selective Tosylation at C-6: The di-isopropylidene protected galactose is selectively tosylated at the primary C-6 hydroxyl group using tosyl chloride in pyridine.

-

Methylation at C-3: After partial hydrolysis to free the C-3 hydroxyl group, methylation is carried out using a methylating agent like methyl iodide with a base such as sodium hydride.

-

Deoxygenation at C-6: The 6-O-tosyl group is reductively cleaved using a reducing agent like lithium aluminum hydride to afford the 6-deoxy sugar.

-

Formation of the Glycal: The protected 6-deoxy sugar is hydrolyzed and then acetylated. The resulting peracetate is then subjected to reductive elimination (e.g., using zinc dust and acetic acid) to form the glycal (the double bond between C-1 and C-2).

-

Activation of the Glycal: The glycal is then converted into a suitable glycosyl donor. For a glycosyl bromide, this can be achieved by treatment with N-bromosuccinimide (NBS) in the presence of water. For a trichloroacetimidate (B1259523), the glycal can be hydrolyzed to the lactol and then reacted with trichloroacetonitrile (B146778) in the presence of a base like DBU.

| Step | Transformation | Key Reagents | Expected Yield (Analogous) |

| 1-4 | D-galactose to 6-deoxy-3-O-methyl derivative | Acetone, TsCl, MeI, LiAlH4 | 30-40% (overall) |

| 5 | Glycal Formation | Ac2O, Zn, AcOH | 70-80% |

| 6 | Donor Formation (Bromide) | NBS | 60-70% |

| 6 | Donor Formation (Trichloroacetimidate) | CCl3CN, DBU | 80-90% |

The Glycosylation Reaction

This is the most critical step, where the stereochemistry of the glycosidic bond is established. Due to the absence of a C-2 participating group in the digitalose donor, controlling the anomeric selectivity is challenging. The desired product has a β-glycosidic linkage. While the anomeric effect typically favors the formation of the α-anomer, specific conditions can be employed to favor the β-product. The Schmidt trichloroacetimidate method is a powerful tool for glycosylation and can be tuned to favor the β-anomer.

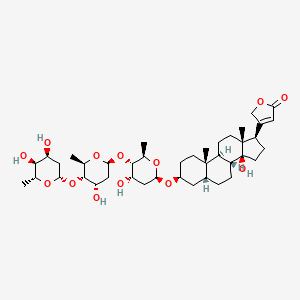

Caption: Proposed mechanism for the Schmidt glycosylation.

-

Glycosylation:

-

The uzarigenin acceptor and the protected digitalose trichloroacetimidate donor (1.2-1.5 equivalents) are dissolved in a dry, non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (argon or nitrogen).

-

The mixture is cooled to a low temperature (e.g., -40°C to -78°C).

-

A catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), is added dropwise. The use of a non-participating solvent like diethyl ether at low temperatures can favor the SN2-like attack, leading to the β-anomer.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or pyridine), diluted, and washed.

-

The crude product is purified by column chromatography to separate the anomers.

-

-

Deprotection:

-

The protecting groups on the sugar moiety (e.g., benzoates) are removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). This method is generally mild and should not affect the glycosidic bond or the lactone ring.

-

The reaction is neutralized, and the final product, this compound, is purified by chromatography or recrystallization.

-

| Step | Transformation | Key Reagents | Expected Yield (Analogous) | Expected α:β Ratio |

| 1 | Glycosylation | Uzarigenin, Digitalose Donor, TMSOTf | 50-70% | 1:2 to 1:5 |

| 2 | Deprotection | NaOMe, MeOH | >90% | - |

Conclusion

The chemical synthesis of this compound is a challenging but feasible endeavor for the experienced synthetic chemist. The strategy outlined in this guide, based on the synthesis of the uzarigenin aglycone, the preparation of a protected digitalose donor, and a stereoselective glycosylation reaction, provides a rational and viable pathway to this complex molecule. The key to success will be the careful optimization of the glycosylation step to achieve the desired β-selectivity. The methodologies and protocols presented here, derived from established literature precedents, offer a solid foundation for further research and development in the field of cardiac glycoside synthesis.

References

Pharmacological Screening of Uzarigenin Digitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Uzarigenin digitaloside is limited in the current scientific literature. This guide primarily summarizes the pharmacological screening data available for its aglycone, Uzarigenin. The presented information serves as a foundational resource, assuming that the biological activities of this compound are largely attributable to the Uzarigenin moiety.

Introduction

Uzarigenin is a cardenolide, a type of steroid, that has garnered scientific interest for its potential therapeutic applications, particularly in oncology. As a cardiac glycoside, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of intracellular signaling events that can lead to apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the pharmacological screening of Uzarigenin, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Assessment of In Vitro Activity

The cytotoxic and inhibitory potential of Uzarigenin has been evaluated across various cancer cell lines and against its primary molecular target.

Table 1: Cytotoxicity of Uzarigenin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.017 |

| HeLa | Cervical Carcinoma | 0.029 |

| MCF-7 | Breast Adenocarcinoma | 0.012 |

| PC-3 | Prostate Adenocarcinoma | 0.021 |

| HepG2 | Hepatocellular Carcinoma | 0.035 |

IC50 values represent the concentration of Uzarigenin required to inhibit the growth of the cancer cell lines by 50%.

Table 2: Inhibitory Activity of Uzarigenin against Na+/K+-ATPase

| Enzyme Source | IC50 (µM) |

| Purified porcine cerebral cortex Na+/K+-ATPase | 0.25 |

IC50 value represents the concentration of Uzarigenin required to inhibit the activity of the Na+/K+-ATPase enzyme by 50%.

Experimental Protocols

This section details the methodologies for key in vitro assays used in the pharmacological screening of Uzarigenin.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Uzarigenin (typically ranging from 0.001 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Uzarigenin at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Protocol:

-

Cell Treatment: Treat cells with Uzarigenin at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Na+/K+-ATPase Inhibition Assay

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) represents the Na+/K+-ATPase activity.

Protocol:

-

Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, KCl, NaCl, and ATP.

-

Inhibitor Addition: Add varying concentrations of Uzarigenin to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Uzarigenin and a typical experimental workflow for its pharmacological screening.

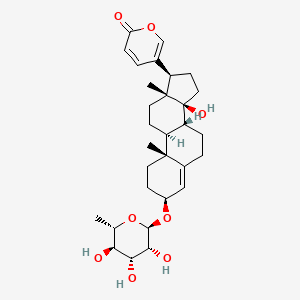

Caption: Uzarigenin's Mechanism of Action.

Caption: Pharmacological Screening Workflow.

Conclusion

The pharmacological screening of Uzarigenin, the aglycone of this compound, reveals it to be a potent cytotoxic agent against a range of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase, which in turn modulates intracellular calcium levels, increases reactive oxygen species, and activates the Src/MAPK signaling pathway, ultimately leading to apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further research and development of Uzarigenin and its glycosides as potential anticancer therapeutics. Future studies should focus on direct evaluations of this compound to confirm and potentially expand upon these findings.

Unveiling the Molecular Architecture of Uzarigenin Digitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of Uzarigenin digitaloside, a cardenolide glycoside of significant interest in medicinal chemistry. Through a detailed examination of spectroscopic data and experimental methodologies, we present a definitive guide to the molecular structure of this compound.

Introduction

This compound, also known as Acoschimperoside N, is a naturally occurring cardiac glycoside found in various plant species, including Thevetia neriifolia and Nerium oleander.[1] Like other cardenolides, its structure consists of a steroid aglycone, Uzarigenin, attached to a sugar moiety. The precise arrangement of these components is critical to its biological activity, which, for cardiac glycosides, typically involves the inhibition of the Na+/K+-ATPase pump. A thorough understanding of the three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in the development of novel therapeutic agents. This document synthesizes the available spectroscopic data to present a clear and detailed elucidation of the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| IUPAC Name | 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |

| CAS Number | 61217-80-9 |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound has been determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

A general protocol for the acquisition of NMR data for a cardiac glycoside like this compound is as follows:

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

-

Spectrometer: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments is essential for unambiguous structure determination:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for establishing the stereochemistry of the molecule.

-

Logical Workflow for NMR-based Structure Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

A typical protocol for the mass spectrometric analysis of this compound would involve:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable information about the structure, particularly the sequence and identity of the sugar moiety and the structure of the aglycone.

-

Expected Fragmentation Pathway

The MS/MS fragmentation of a cardiac glycoside like this compound is expected to proceed via cleavage of the glycosidic bond, resulting in a prominent ion corresponding to the aglycone (Uzarigenin) and neutral loss of the sugar moiety. Further fragmentation of the aglycone can provide additional structural confirmation.

Conclusive Structure

Based on the collective interpretation of spectroscopic data, the structure of this compound is confirmed as the aglycone Uzarigenin linked to a digitalose sugar moiety at the C3 position. The stereochemistry of the steroidal core and the sugar component are crucial for its biological activity and have been established through detailed 2D NMR experiments.

This technical guide provides a foundational understanding of the structural elucidation of this compound. The detailed experimental protocols and data interpretation strategies outlined herein serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Uzarigenin Digitaloside: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) digitaloside is a cardenolide glycoside, a class of naturally occurring steroids known for their potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of Uzarigenin digitaloside, detailed experimental protocols for its study, and an exploration of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound possesses a complex steroidal structure with a glycosidic linkage. The following table summarizes its key physicochemical properties based on available data. It is important to note that while computational data is readily available, experimental values for properties such as melting point and solubility are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₈ | PubChem[1] |

| Molecular Weight | 534.7 g/mol | PubChem[1] |

| IUPAC Name | 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | PubChem[1] |

| CAS Number | 61217-80-9 | ChemicalBook[2] |

| Topological Polar Surface Area | 115 Ų | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Protocols

Isolation and Purification

This compound can be isolated from various plant sources, most notably from the roots of Nerium oleander. The following protocol is a general method adapted from the isolation of uzarigenin and can serve as a starting point for the purification of its digitaloside derivative.

Workflow for Isolation of Cardenolides from Nerium oleander

References

Uzarigenin Digitaloside: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin (B199929) digitaloside, a cardiac glycoside found in plant species such as Nerium oleander and Thevetia neriifolia, is a steroid-like compound with a range of biological activities.[1] While research specifically focused on uzarigenin digitaloside is limited, its classification as a cardiac glycoside provides a strong basis for understanding its potential therapeutic effects. This technical guide synthesizes the available information on this compound and extrapolates its likely biological activity spectrum based on the well-documented actions of related cardiac glycosides. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, leading to cardiotonic and potential anticancer effects. This document provides an in-depth overview of these activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction

This compound is a glycoside composed of the aglycone uzarigenin and a digitalose (B1209599) sugar moiety. Like other cardiac glycosides, it is recognized for its effects on cardiac muscle tissue. Its proposed mechanism involves the inhibition of cAMP and cGMP production, which in turn reduces the activity of protein kinases and phosphodiesterase.[2] This leads to an increase in intracellular calcium ion levels, activating the myofilaments responsible for heart muscle contraction.[2] Beyond its cardiotonic properties, the broader class of cardiac glycosides is increasingly being investigated for its potent cytotoxic and anticancer activities. This guide will explore both the established and emerging therapeutic potentials of this compound.

Cardiotonic Activity

The hallmark of cardiac glycosides is their ability to increase the force of heart muscle contraction, a positive inotropic effect. This action is primarily mediated by their binding to and inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.

Mechanism of Action

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.

Quantitative Data (from related compounds)

| Compound | IC50 (µM) for Na,K-ATPase Inhibition | Source |

| Ouabain | 0.22 | [3] |

| Oleandrin (B1683999) | 0.62 | [3] |

| Oleandrigenin | 1.23 | [3] |

| Digoxin (B3395198) | 2.69 | [3] |

A study on uzarigenin-glucoside-canaroside (B8757) demonstrated pharmacological activity similar to digoxin, suggesting that uzarigenin glycosides likely have comparable potencies.[4]

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound on Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA

-

Substrate: 1 mM ATP

-

Test compound (e.g., this compound) at various concentrations

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 80 ng of the purified H,K-ATPase to each well containing the assay buffer.

-

Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding 1 mM ATP to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Measure the absorbance at a wavelength of 620 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.[5]

Anticancer Activity

Recent research has highlighted the potential of cardiac glycosides as anticancer agents. They have been shown to induce cell death, inhibit proliferation, and arrest the cell cycle in various cancer cell lines.

Cytotoxicity

The cytotoxic effects of cardiac glycosides are a key aspect of their anticancer potential. While specific IC50 values for this compound are not available in the reviewed literature, data for its aglycone, uzarigenin, and other related compounds demonstrate potent activity against a range of cancer cell lines.

Table 1: IC50 Values of Uzarigenin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

Note: Specific IC50 values for Uzarigenin were not found in the provided search results. This table serves as a template for where such data would be presented.

Table 2: IC50 Values of Other Cardiac Glycosides Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |

|---|---|---|---|---|

| Ouabain | MDA-MB-231 | Breast Cancer | 89 | [6] |

| Ouabain | A549 | Lung Cancer | 17 | [6] |

| Digoxin | MDA-MB-231 | Breast Cancer | ~164 | [6] |

| Digoxin | A549 | Lung Cancer | 40 |[6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the cells for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1]

Signaling Pathways in Anticancer Activity

The anticancer effects of cardiac glycosides are multifaceted, involving the modulation of several key signaling pathways that control cell survival, proliferation, and apoptosis.

3.3.1. Inhibition of Pro-Survival Pathways

Cardiac glycosides have been shown to inhibit several pro-survival signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Cardiac glycosides can suppress this pathway, leading to decreased cell proliferation.

-

NF-κB Pathway: NF-κB is a transcription factor that promotes inflammation and cell survival. Inhibition of this pathway by cardiac glycosides can sensitize cancer cells to apoptosis.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes tumor growth. Cardiac glycosides can downregulate STAT3 activity.

3.3.2. Induction of Apoptosis

Cardiac glycosides can induce apoptosis (programmed cell death) in cancer cells through various mechanisms:

-

Upregulation of Death Receptors: They can increase the expression of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5), making cancer cells more susceptible to apoptosis.

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, favoring apoptosis.

-

Induction of Endoplasmic Reticulum (ER) Stress: Disruption of ion homeostasis can lead to ER stress, which can trigger apoptosis.

3.3.3. Cell Cycle Arrest

Cardiac glycosides can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed at the G2/M or G0/G1 phases of the cell cycle. For instance, digoxin and digitoxin (B75463) have been shown to cause G0/G1 phase arrest in ovarian cancer cells.[7]

Conclusion and Future Directions

This compound, as a member of the cardiac glycoside family, holds significant therapeutic potential. Its well-established cardiotonic effects, coupled with the emerging evidence of potent anticancer activities for this class of compounds, make it a compelling subject for further investigation. While direct experimental data on this compound is currently sparse, the information gathered from closely related compounds provides a solid framework for future research.

To fully elucidate the biological activity spectrum of this compound, further studies are warranted. These should include:

-

Quantitative analysis of its cytotoxic effects against a broad panel of cancer cell lines to determine its IC50 values.

-

In-depth investigation of its specific effects on the signaling pathways implicated in cancer progression.

-

In vivo studies to evaluate its efficacy and safety in animal models of cardiac disease and cancer.

-

Comparative studies with other cardiac glycosides to understand the structure-activity relationships of the uzarigenin scaffold.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. This compound | C30H46O8 | CID 4457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61217-80-9 | MU44402 | Biosynth [biosynth.com]

- 3. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological study of uzarigenin-glucoside-canaroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Uzarigenin Digitaloside: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of Uzarigenin digitaloside, a cardenolide glycoside with significant biological activity. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and visualizes key biological pathways associated with this class of compounds.

Introduction

This compound, also known as Acoschimperoside N, is a naturally occurring cardiac glycoside found in various plant species, most notably in Nerium oleander. Like other cardiac glycosides, it consists of a steroid aglycone, Uzarigenin, attached to a sugar moiety. These compounds have a long history of medicinal use, primarily in the treatment of heart conditions, and are now being investigated for their potential in other therapeutic areas, including oncology. This guide focuses on the scientific methodologies required to isolate and study this potent bioactive molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its aglycone, Uzarigenin, is fundamental for its isolation and characterization.

| Property | This compound | Uzarigenin |

| Molecular Formula | C₃₀H₄₆O₈ | C₂₃H₃₄O₄ |

| Molecular Weight | 534.7 g/mol | 374.5 g/mol |

| Synonyms | Acoschimperoside N | - |

| CAS Number | 61217-80-9 | 466-09-1 |

Discovery and Isolation from Nerium oleander

The discovery of this compound is intrinsically linked to the broader investigation of the chemical constituents of medicinal plants like Nerium oleander. Its isolation from the roots of this plant involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation of Uzarigenin from Nerium oleander Roots

3.1.1. Plant Material and Extraction

-

Air-dried and powdered roots of Nerium oleander are subjected to extraction with methylene (B1212753) chloride (CH₂Cl₂).

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

3.1.2. Chromatographic Purification

-

The crude extract is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate (B1210297) (EtOAc), with increasing proportions of EtOAc.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by repeated crystallization from hot methanol (B129727) to yield pure Uzarigenin.

Note: To isolate the glycoside, this compound, modifications to the polarity of the solvent system during chromatography would be necessary. A more polar solvent system would be required to elute the more polar glycosylated form.

Workflow for Isolation and Purification

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | This compound (Acoschimperoside N) | Uzarigenin |

| Mass Spectrometry | GC-MS data available in public databases. | High-resolution mass spectrometry can confirm the molecular formula. |

| NMR Spectroscopy | ¹H and ¹³C NMR data are essential for structural elucidation of the glycoside and the aglycone, and to determine the linkage of the sugar moiety. | ¹H and ¹³C NMR data have been reported, confirming the steroidal structure. |

Biological Activity and Signaling Pathways

This compound, as a cardiac glycoside, is known to exert its biological effects primarily through the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events.

Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

The primary molecular target of cardiac glycosides is the α-subunit of the Na⁺/K⁺-ATPase. By binding to this enzyme, this compound inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and increased cardiac contractility.

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Uzarigenin Digitaloside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin digitaloside is a cardenolide glycoside, a class of naturally occurring steroids known for their potential therapeutic effects, particularly on cardiac tissue. As with other cardiac glycosides, there is a narrow therapeutic window, necessitating accurate and precise quantification methods for drug development, quality control, and pharmacokinetic studies. This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound.

Chemical Structure

[Image of the chemical structure of this compound would be placed here if image generation were possible. The structure consists of a steroid nucleus (uzarigenin) attached to a digitalose (B1209599) sugar moiety.]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₈ |

| Molecular Weight | 534.7 g/mol |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (optional, for pH adjustment)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Run Time | 20 minutes |

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Acetonitrile | % Water |

| 0.0 | 40 | 60 |

| 15.0 | 80 | 20 |

| 17.0 | 40 | 60 |

| 20.0 | 40 | 60 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 40% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known quantity in methanol to achieve a concentration within the calibration range. For formulations, an extraction step may be necessary. For instance, tablets could be crushed, and the active ingredient extracted with methanol, followed by centrifugation and filtration.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

1. System Suitability: Inject the standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

2. Linearity: Inject the working standard solutions in triplicate. Plot the average peak area against the concentration and determine the linearity by linear regression.

3. Accuracy (Recovery): Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.

4. Precision:

-

Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

6. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, subject a sample solution to forced degradation under the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: 80°C for 48 hours

-

Photolytic: Exposure to UV light (254 nm) for 24 hours

Analyze the stressed samples and ensure that the degradation products do not interfere with the main peak of this compound.

Data Presentation

Table 3: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | [Example: 1.1] |

| Theoretical Plates | ≥ 2000 | [Example: 6500] |

| % RSD of Peak Area | ≤ 2.0% | [Example: 0.8%] |

| % RSD of Retention Time | ≤ 2.0% | [Example: 0.3%] |

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

| LOD (µg/mL) | [Example: 0.2] |

| LOQ (µg/mL) | [Example: 0.6] |

Visualizations

Caption: HPLC Method Development Workflow.

Caption: this compound Analysis Protocol.

Application Note and Protocol: Quantitative Analysis of Uzarigenin Digitaloside by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Uzarigenin digitaloside in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research purposes, including pharmacokinetic studies and drug metabolism analysis. It outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative performance data is provided to illustrate the expected capabilities of the method.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system. Accurate and sensitive quantification of this analyte in biological samples is crucial for preclinical and clinical research to understand its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This protocol details a robust method for the determination of this compound, leveraging the principles of reversed-phase chromatography and tandem mass spectrometry.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a solid-phase extraction procedure for the cleanup and concentration of this compound from a plasma matrix.

-

Plate/Cartridge Conditioning: Condition a C18 SPE plate or cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Sample Loading: To 500 µL of plasma sample, add an appropriate volume of internal standard solution. Vortex mix and load the entire sample onto the conditioned SPE plate/cartridge.

-

Washing: Wash the SPE plate/cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection plate or tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation of this compound is achieved using a reversed-phase C18 column with a gradient elution.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of this compound.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

MRM Transitions:

This compound has a molecular weight of approximately 534.7 g/mol . The digitaloside sugar moiety (2,6-dideoxy-3-O-methyl-ribo-hexopyranose) has a molecular weight of about 162.18 g/mol . The fragmentation in the mass spectrometer is expected to involve the loss of this sugar moiety and subsequent dehydration of the Uzarigenin aglycone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 552.3 [M+NH4]+ | 373.2 | 100 | 30 | 20 |

| This compound | 552.3 [M+NH4]+ | 355.2 | 100 | 30 | 25 |

| Internal Standard (e.g., Digitoxin) | 782.4 [M+NH4]+ | 635.1 | 100 | 30 | 20 |

Note: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound with different mass, such as Digitoxin, can also be used.

Data Presentation

The following table summarizes representative quantitative data from a validated LC-MS/MS method for a similar cardiac glycoside, which can be used as a benchmark for the this compound assay.

| Parameter | Representative Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

Disclaimer: The data presented in this table is for illustrative purposes and is based on typical performance characteristics of LC-MS/MS assays for cardiac glycosides. Actual results for this compound may vary and should be determined through method validation.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in the mass spectrometer.

Application Notes and Protocols for Uzarigenin Digitaloside Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their historical use in treating heart conditions. Recently, cardiac glycosides have garnered significant attention for their potential as anti-cancer agents. These compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This application note provides detailed protocols for assessing the in vitro cell viability and cytotoxicity of this compound using the widely accepted MTT and MTS colorimetric assays. Additionally, it outlines the key signaling pathways implicated in cardiac glycoside-induced cell death.

While specific cytotoxic data for this compound is not extensively available in the current literature, the provided protocols and data for other structurally related cardiac glycosides offer a strong framework for initiating research into its potential therapeutic applications.

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cardiac glycosides across different human cancer cell lines, as determined by cell viability assays. This data provides a reference for the expected potency of compounds in this class.

| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) |

| Digoxin | HeLa | Cervical Cancer | 122 |

| MDA-MB-231 | Breast Cancer | 70 | |

| HT-29 | Colon Cancer | 280 | |

| Ouabain | HeLa | Cervical Cancer | 150 |

| MDA-MB-231 | Breast Cancer | 90 | |

| Digitoxin | HT-29 | Colon Cancer | 68 |

| OVCAR3 | Ovarian Cancer | 120 | |

| K-562 | Leukemia | 6.4 |

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692).[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

-

This compound (stock solution prepared in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[4]

-

96-well clear flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[1]

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only for background measurement).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol

The MTS assay is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[7] This eliminates the need for a solubilization step, making the assay more convenient than the MTT assay.[7]

Materials:

-

This compound (stock solution prepared in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay Reagent (or similar MTS reagent)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

-

96-well clear flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 490 nm[7]

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

MTS Reagent Addition and Incubation:

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Follow step 6 from the MTT assay protocol, using the absorbance readings at 490 nm.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using either the MTT or MTS assay.

Caption: Workflow for MTT/MTS Cell Viability Assay.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Cardiac glycosides, including presumably this compound, initiate a signaling cascade that leads to apoptosis. The primary event is the inhibition of the Na+/K+-ATPase pump.

Caption: Cardiac Glycoside-Induced Apoptotic Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A steroidal Na+/K+ ATPase inhibitor triggers pro-apoptotic signaling and induces apoptosis in prostate and lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: In Vitro Anticancer Activity Screening of Cardiac Glycosides

Introduction

Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of cardiac conditions. Emerging evidence has highlighted their potential as potent anticancer agents.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, often at nanomolar concentrations.[1][3] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, but downstream effects include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4] This application note provides a framework for the in vitro screening of cardiac glycosides to evaluate their cytotoxic and apoptotic effects on cancer cells.

Summary of Anticancer Activity

Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes representative IC50 values for Digitoxin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration |

| TK-10 | Renal Adenocarcinoma | < 20-33 | Not Specified |

| HeLa | Cervical Cancer | 28 | 48 hours |

| A549 | Lung Cancer | Not Specified | Not Specified |

| MHCC97H | Hepatoma | Not Specified | Not Specified |

| HCT116 | Colon Cancer | Not Specified | Not Specified |

| SKOV-3 | Ovarian Cancer | IC50 determined | 72 hours |

Table 1: Representative IC50 values for the cardiac glycoside Digitoxin against various human cancer cell lines. Data compiled from multiple sources.[1][2][3]

Experimental Workflow and Key Assays

A typical workflow for screening the anticancer activity of a compound involves initial cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

Postulated Signaling Pathway

Cardiac glycosides can induce apoptosis through caspase-mediated pathways.[4] Treatment can lead to cell cycle arrest, an increase in cellular fragments, and ultimately, programmed cell death.[2] The diagram below illustrates a plausible pathway for apoptosis induction.

Detailed Experimental Protocols

Cell Culture

-

Culture human cancer cell lines (e.g., SKOV-3, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase before starting experiments.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[5]

-

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the cardiac glycoside (e.g., 0 nM to 1000 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[5]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding & Treatment: Seed cells in a 6-well plate and treat with the cardiac glycoside at its predetermined IC50 concentration for 24 or 48 hours.

-

Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.[2]

-

Seeding & Treatment: Seed cells in a 6-well plate and treat with the cardiac glycoside at its IC50 concentration for 24, 48, or 72 hours.

-

Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-